

JQKD82 Dihydrochloride: A Comparative Guide to its Selectivity Against KDM Isoforms

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Compound of Interest

Compound Name: JQKD82 dihydrochloride

Cat. No.: B15586043

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For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of specific enzyme families and for the development of targeted therapeutics. This guide provides a comprehensive comparison of **JQKD82 dihydrochloride**, a potent inhibitor of the Lysine Demethylase 5 (KDM5) family, against other KDM isoforms and alternative inhibitors.

JQKD82 dihydrochloride is a cell-permeable prodrug that is intracellularly converted to its active metabolite, KDM5-C49.[1] This active form is a potent and selective inhibitor of the KDM5 family of histone demethylases, which are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that remove methyl groups from histone H3 lysine 4 (H3K4), a mark associated with active gene transcription.[2][3] Dysregulation of KDM5 activity has been implicated in various cancers, making it an attractive therapeutic target.[4]

Comparative Selectivity Profile of KDM5 Inhibitors

The following table summarizes the in vitro inhibitory activity of KDM5-C49 (the active metabolite of JQKD82) and other representative KDM5 inhibitors against a panel of KDM isoforms. The data highlights the selectivity of these compounds.

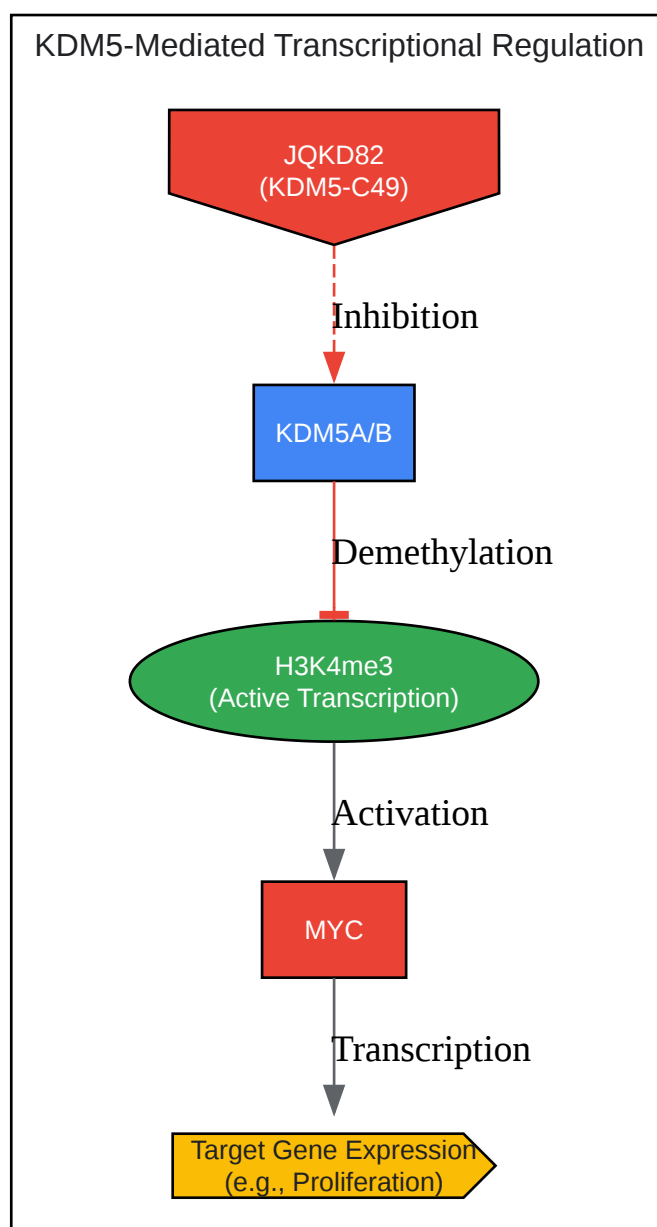
Inhibitor	KDM5A (IC ₅₀ nM)	KDM5B (IC ₅₀ nM)	KDM5C (IC ₅₀ nM)	KDM4 Family (IC ₅₀ nM)	KDM6B (IC ₅₀ nM)	Other KDMs
KDM5-C49	25	30	59	~2-30 fold less potent	~25-100 fold less potent	Weakly active or inactive
CPI-455	10	3	Not Reported	>2000 (KDM4C)	>10000 (KDM6A)	>2000 (KDM2B, KDM3B, KDM7B)[5]
KDOAM-25	<100	<100	<100	>4800	>4800	>4800[6]

Data Interpretation:

- KDM5-C49, the active form of JQKD82, demonstrates potent inhibition of KDM5A, KDM5B, and KDM5C with nanomolar IC₅₀ values.[7] It exhibits significant selectivity for the KDM5 family, with 2 to 30-fold lower potency against the KDM4 family and 25 to 100-fold lower potency against KDM6B.[7]
- CPI-455 is another potent and selective KDM5 inhibitor, with a reported IC₅₀ of 10 nM against KDM5A.[5] It shows excellent selectivity, with over 200-fold less activity against members of the KDM2, 3, 4, 6, and 7 families.[7]
- KDOAM-25 is also a highly selective KDM5 inhibitor, with IC₅₀ values below 100 nM for all KDM5 isoforms and minimal activity against other 2-OG oxygenases.[6]

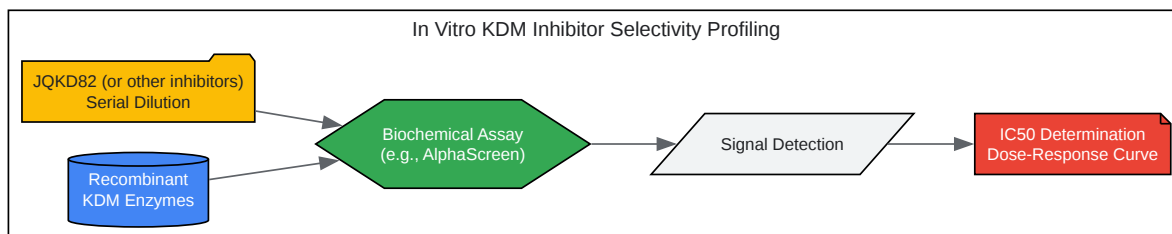
Signaling Pathway and Experimental Workflow

The diagrams below illustrate a simplified signaling pathway involving KDM5 and a typical experimental workflow for assessing KDM inhibitor selectivity.



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Caption: Simplified KDM5 signaling pathway.



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Caption: Workflow for KDM inhibitor selectivity assay.

Experimental Protocols

In Vitro KDM Inhibition Assay (AlphaScreen)

This protocol describes a common method for determining the in vitro potency of KDM inhibitors.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the demethylation of a biotinylated histone peptide substrate.^{[2][8]} A donor bead is coated with streptavidin to bind the biotinylated peptide, and an acceptor bead is conjugated to an antibody that specifically recognizes the demethylated product. When the substrate is demethylated by the KDM enzyme, the donor and acceptor beads are brought into close proximity. Upon laser excitation of the donor bead, singlet oxygen is generated, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal.^[8] An inhibitor will prevent this reaction, leading to a decrease in the signal.

Materials:

- Recombinant human KDM enzymes (e.g., KDM5A, KDM5B, KDM5C, and other KDM isoforms for selectivity profiling).
- Biotinylated H3K4me3 peptide substrate.

- **JQKD82 dihydrochloride** or other inhibitors of interest.
- AlphaScreen Streptavidin Donor Beads.
- AlphaScreen Anti-demethylated-H3K4 Acceptor Beads.
- Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 0.01% Tween-20.
- Cofactors: $\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2$, 2-oxoglutarate, and L-ascorbic acid.
- 384-well microplates.
- An AlphaScreen-capable plate reader.

Procedure:

- **Compound Preparation:** Prepare serial dilutions of **JQKD82 dihydrochloride** and other test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
- **Reaction Mixture Preparation:** In a 384-well plate, add the following components in order: assay buffer, recombinant KDM enzyme, and the serially diluted inhibitor or DMSO (for control wells).
- **Initiation of Reaction:** Add the biotinylated H3K4me3 peptide substrate and the cofactors (Fe(II), 2-oxoglutarate, and ascorbic acid) to initiate the demethylase reaction.
- **Incubation:** Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
- **Detection:** Stop the reaction by adding a mixture of AlphaScreen donor and acceptor beads in a bead buffer.
- **Signal Reading:** Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-peptide-antibody binding. Read the plate on an AlphaScreen-capable plate reader.
- **Data Analysis:** Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC_{50} values by fitting the dose-response data to a suitable sigmoidal model.

Formaldehyde Dehydrogenase (FDH) Coupled Assay

Principle: The demethylation of lysine residues by JmjC domain-containing KDMs produces formaldehyde as a byproduct.[3][8] This assay couples the KDM-catalyzed reaction to a second reaction where formaldehyde dehydrogenase (FDH) oxidizes the formaldehyde to formate.[3] This oxidation is coupled to the reduction of NAD^+ to NADH, which can be monitored by an increase in fluorescence (excitation at ~340 nm, emission at ~460 nm) or absorbance at 340 nm.[8][9] The rate of NADH production is directly proportional to the KDM enzyme activity.

Materials:

- Recombinant human KDM enzymes.
- Histone peptide substrate (e.g., H3K4me3).
- **JQKD82 dihydrochloride** or other inhibitors.
- Formaldehyde Dehydrogenase (FDH).
- NAD^+ (β -Nicotinamide adenine dinucleotide).
- Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20.
- Cofactors: Fe(II) ammonium sulfate, 2-oxoglutarate, sodium ascorbate.
- 384-well black microplates.
- A fluorescence plate reader.

Procedure:

- **Compound Preparation:** Prepare serial dilutions of the inhibitors in DMSO and then in assay buffer.
- **Reaction Mixture:** In a 384-well plate, combine the assay buffer, NAD^+ , FDH, KDM enzyme, and the inhibitor or DMSO control.
- **Initiation:** Start the reaction by adding the histone peptide substrate and cofactors.

- **Kinetic Reading:** Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in NADH fluorescence over time in a kinetic mode.
- **Data Analysis:** Determine the initial reaction rates (slopes of the linear portion of the kinetic curves). Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ values from the dose-response curves.

Conclusion

JQKD82 dihydrochloride, through its active metabolite KDM5-C49, is a potent and selective inhibitor of the KDM5 family of histone demethylases. The provided data and protocols offer a framework for researchers to objectively compare its performance with other KDM inhibitors. The high selectivity of JQKD82 makes it a valuable tool for investigating the specific roles of KDM5 enzymes in health and disease, and a promising starting point for the development of targeted cancer therapies.

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